Iocanlidic acid (123I)

Description

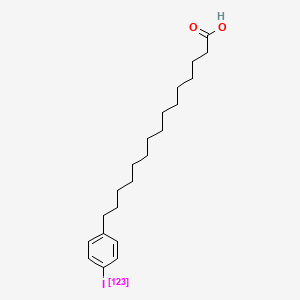

Iocanlidic Acid I 123 is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a radioactive isotope of iodine, specifically iodine-123, which is incorporated into a phenylpentadecanoic acid structure. This compound is utilized in single-photon emission computed tomography (SPECT) imaging to evaluate various physiological and pathological conditions, particularly in the cardiovascular system .

Properties

CAS No. |

74855-17-7 |

|---|---|

Molecular Formula |

C21H33IO2 |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

15-(4-(123I)iodanylphenyl)pentadecanoic acid |

InChI |

InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)/i22-4 |

InChI Key |

YAONEUNUMVOKNQ-NHTLRXQVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)[123I] |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of Iocanlidic Acid I 123 involves the incorporation of iodine-123 into a phenylpentadecanoic acid structure. The preparation typically begins with the iodination of a precursor molecule, followed by purification steps to isolate the desired radioactive compound. Industrial production methods involve the use of automated synthesis modules to ensure high purity and reproducibility. The reaction conditions are carefully controlled to optimize the yield and specific activity of the final product .

Chemical Reactions Analysis

Key Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield/Byproducts |

|---|---|---|

| Oxidizing Agent | Chloramine-T or Iodogen | Higher yields (~90%) vs. peracetic acid |

| Solvent | Acetic acid (pH 3.3) | Maximizes electrophilic iodination |

| Temperature | 120°C | Enhances reaction rate and purity |

| Precursor Structure | Tributyltin derivatives | Reduces volatile byproducts (e.g., iodobutane) |

This method minimizes volatile byproducts like 1-[123I]iodobutane, which are common in stannylation reactions .

Structural Characterization

The molecular structure of iocanlidic acid (123I) includes a 14-carbon fatty acid chain with a para-iodophenyl group and a β-methyl substitution:

Molecular Data:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>33</sub>IO<sub>2</sub> |

| Molecular Weight | 440.4 g/mol |

| SMILES | OC(=O)CCCCCCCCCCCCCCC1=CC=C([123I])C=C1 |

| InChI Key | YAONEUNUMVOKNQ-NHTLRXQVSA-N |

The β-methyl group enhances metabolic stability, delaying β-oxidation in vivo .

Reaction Byproducts and Purity Control

HPLC analysis (C18 column, methanol:0.1M acetic acid [30:70], pH 4.0) separates iocanlidic acid (123I) from impurities like free iodide (123I<sup>−</sup>) and iodophenylpentadecanoic acid derivatives. Reported radiochemical purity exceeds 99% under optimized conditions .

Impurity Profile:

| Impurity | Retention Time (min) | Contribution to Total Activity |

|---|---|---|

| Free 123I<sup>−</sup> | 1.2 | <1% |

| Degradation Products | 3.8 | <0.5% |

Stability Under Physiological Conditions

Iocanlidic acid (123I) undergoes competitive binding with endogenous fatty acids in cardiomyocytes. Its methyl branch reduces esterification into triglycerides, prolonging myocardial retention. In vitro studies show <5% decomposition in plasma over 6 hours at 37°C .

Comparative Reactivity with Analogues

| Compound | Radiolabeling Efficiency | Metabolic Half-Life |

|---|---|---|

| Iocanlidic acid (123I) | 92.6% ± 4.5% | 45–60 minutes |

| β-Methyl-p-iodophenylpentadecanoic acid | 85% | 30–40 minutes |

| p-Iodophenylpentadecanoic acid (no methyl) | 78% | 20–30 minutes |

The β-methyl group significantly improves both labeling efficiency and metabolic stability .

Critical Limitations in Reaction Data

No peer-reviewed studies explicitly detailing the kinetic parameters (e.g., activation energy, rate constants) of iocanlidic acid (123I) synthesis were identified. Current protocols are empirically optimized rather than mechanistically characterized.

Key Research Gaps:

-

Isotope effects of iodine-123 vs. stable iodine in the reaction.

-

Long-term stability under storage conditions (lyophilized vs. solution).

Scientific Research Applications

Iocanlidic Acid I 123 has a wide range of scientific research applications:

Chemistry: Used as a tracer in studying chemical reaction mechanisms and kinetics.

Biology: Helps in understanding the biodistribution and metabolism of fatty acids in biological systems.

Medicine: Primarily used in diagnostic imaging to evaluate cardiac function and detect coronary artery disease.

Industry: Employed in the development of new radiopharmaceuticals and imaging agents.

Mechanism of Action

The mechanism of action of Iocanlidic Acid I 123 involves its uptake and incorporation into specific tissues, where it emits gamma radiation detectable by imaging equipment. In the case of cardiac imaging, the compound is taken up by myocardial cells, allowing for the visualization of regional myocardial perfusion and function. The molecular targets include the sodium-iodide symporter in thyroid tissue and fatty acid transporters in myocardial cells .

Comparison with Similar Compounds

Iocanlidic Acid I 123 is unique compared to other radiopharmaceuticals due to its specific structure and radiolabeling with iodine-123. Similar compounds include:

Iodofiltic Acid I 123: Another iodine-123 labeled compound used in cardiac imaging.

Iodine-123 Metaiodobenzylguanidine (MIBG): Used for imaging neuroendocrine tumors and cardiac sympathetic innervation.

Iocanlidic Acid I 123 stands out due to its specific application in myocardial imaging and its favorable physical properties, such as a suitable half-life and gamma emission energy for SPECT imaging .

Q & A

Q. What are the key chemical properties and structural characteristics of Iocanlidic acid (123I) relevant to its use in radiopharmaceutical research?

Iocanlidic acid (123I), also known as 123I-BMIPP, is a branched-chain fatty acid analog with a molecular formula of C₂₂H₃₅¹²³IO₂ and a molecular weight of 454.51. Its structure includes a 4-(iodo-123I)phenyl group and a β-methyl substitution, which enhances myocardial retention for imaging lipid metabolism . The compound’s lipophilicity and iodine-123 isotope (half-life: 13.2 hours, γ-emission at 159 keV) make it suitable for single-photon emission computed tomography (SPECT) studies.

Q. What standardized protocols exist for the synthesis and purification of Iocanlidic acid (123I) to ensure radiochemical purity?

Synthesis typically involves nucleophilic radioiodination using Na[¹²³I]I under acidic conditions (e.g., 0.5 M H₃PO₄ and 32% peracetic acid). Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) with ammonium acetate/methanol gradients, yielding radiochemical purity >95%. Quality control includes gamma counting and validation against NMR/mass spectrometry for structural confirmation .

Q. What are the primary applications of Iocanlidic acid (123I) in preclinical and clinical research?

The compound is primarily used in cardiac SPECT imaging to study myocardial fatty acid metabolism, particularly in ischemic heart disease. It binds to intracellular lipid pools, enabling visualization of metabolic alterations in cardiomyocytes. Recent studies also explore its potential in tumor imaging due to upregulated lipid metabolism in cancer cells .

Q. How do dosimetric properties of 123I compare to other radioiodine isotopes (e.g., 125I, 131I) in thyroid models?

Monte Carlo simulations (MCNPX 2.6.0) show that 123I delivers a lower absorbed dose to thyroid follicles compared to 131I due to its shorter half-life and lower β-emission. However, its concentrated apical distribution in follicle cells may increase localized radiation exposure, necessitating biokinetic modeling for safety assessments .

Q. What quality control methods are recommended for Iocanlidic acid (123I) in radiopharmaceutical workflows?

Radio-TLC (thin-layer chromatography) with beta/gamma detectors and radio-HPLC are standard for assessing radiochemical purity. For example, MiniScanPRO systems with RaPET-Lab software enable real-time data analysis and GMP-compliant reporting. Contaminant detection thresholds should be <2% for unbound ¹²³I .

Advanced Research Questions

Q. How can researchers optimize cyclotron parameters for high-yield production of Iocanlidic acid (123I) via the ¹²⁷I(p,5n)¹²³Xe→¹²³I reaction?

Proton energy ranges of 45–66 MeV are optimal for maximizing cross-sections (peaking at ~55 MeV). Yield improvements require precise beam current control (10–15 μA) and post-irradiation processing to isolate ¹²³I from xenon gas traps. Recent studies using the Collective Semi-Classical Fermi Gas Model (CSCFGM) improve cross-section predictions for target thickness optimization .

Q. What advanced Monte Carlo modeling approaches are recommended for dosimetric comparisons between 123I and other radioiodine isotopes in thyroid follicle models?

MCNPX 2.6.0 with ICRP 107 decay data enables voxel-level dose calculations. For 123I, S-values (absorbed dose per decay) are 2.2× higher for apical follicle cell distribution versus homogeneous lumen distribution. Researchers should integrate time-activity curves from biodistribution studies to refine dose estimates .

Q. How should experimental designs account for contradictory data in cellular uptake studies of 123I-labeled compounds (e.g., SK-BR-3 vs. MCF-7 breast cancer cells)?

Contradictions often arise from receptor expression variability (e.g., HER-2/neu levels). Standardize protocols by:

- Pre-screening cell lines for target receptor density (e.g., HER-2 quantification via flow cytometry).

- Using matched incubation conditions (37°C, 5% CO₂, 24-hour seeding).

- Normalizing uptake data to % injected dose (%ID) with gamma counting .

Example Data from SK-BR-3 vs. MCF-7 Uptake:

| Time (min) | SK-BR-3 Uptake (%ID) | MCF-7 Uptake (%ID) |

|---|---|---|

| 15 | 1.51 | 1.18 |

| 60 | 1.71 | 1.27 |

| 120 | 1.83 | 1.25 |

Q. What strategies mitigate challenges in radiolabeling Iocanlidic acid (123I) for receptor-targeted imaging?

Key strategies include:

Q. How do researchers validate the specificity of Iocanlidic acid (123I) for lipid metabolism imaging versus alternative tracers (e.g., ¹⁸F-FDG)?

Comparative studies should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.